Receptor Binding Selectivity: Rilmenidine vs. Clonidine (I1/α2 Discrimination)
Rilmenidine exhibits a 30-fold greater specificity for I1 imidazoline receptors over α2-adrenoceptors, compared to clonidine's 4-fold specificity [1]. In rabbit proximal tubule cells, rilmenidine demonstrates an I1 Ki of 7.1 nM, while its α2-adrenoceptor Ki is 2,440 nM, indicating a 344-fold binding preference for I1 over α2 [2]. Clonidine, by contrast, fails to discriminate between α2-AR and I1 binding sites in the same assay [2]. This molecular selectivity translates into the clinical differentiation: rilmenidine's lower α2 affinity correlates directly with reduced sedation and dry mouth [3].
| Evidence Dimension | I1/α2 Selectivity Ratio |
|---|---|
| Target Compound Data | 30-fold (class reference) or 344-fold (Ki ratio) |
| Comparator Or Baseline | Clonidine: 4-fold (class reference) or ~1:1 (functional binding discrimination) |
| Quantified Difference | 7.5× higher selectivity (class ratio); ~344× binding preference |
| Conditions | Rabbit proximal tubule cells; competition binding with [³H]-rauwolscine |
Why This Matters
Higher I1 selectivity reduces α2-mediated adverse effects (sedation, dry mouth, bradycardia), making rilmenidine the preferred I1 agonist for studies requiring clean target engagement with minimal off-target α2 confounding.
- [1] Ernsberger P, et al. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist. Cardiovasc Drugs Ther. 1994;8 Suppl 1:27-41. View Source
- [2] Bidet M, Poujeol P, Parini A. Selectivity of rilmenidine for I1-imidazoline-binding sites in rabbit proximal tubule cells. J Cardiovasc Pharmacol. 1998;32(1):108-115. View Source
- [3] Reid JL. Rilmenidine: a clinical overview. Am J Hypertens. 2000;13(6 Pt 2):106S-111S. View Source
